molecular formula C10H12O4S B597921 Methyl 3-methyl-4-(methylsulfonyl)benzoate CAS No. 1226776-89-1

Methyl 3-methyl-4-(methylsulfonyl)benzoate

Cat. No. B597921
CAS RN: 1226776-89-1
M. Wt: 228.262
InChI Key: HGCXHVVZFLKCQA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.265 Da . It is a derivative of benzoic acid.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group attached to a methylsulfonyl group . The InChI code for this compound is 1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a flash point of 190.3±25.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Photorearrangement Studies

Methyl 3-methyl-4-(methylsulfonyl)benzoate is involved in unique photorearrangement reactions. For instance, a study by Martens & Praefcke (1974) demonstrated that its isomer, 4′-Tolyl-2-methylsulfono-thio-benzoate, undergoes photorearrangement to form 2-methyl-thiaxanthone. Another isomer, 3-methylsulfono-thio-benzoate, experiences cleavage of the S-benzoyl bond, leading to thiyl and benzoyl radicals.

Hydrolysis and Chemical Reaction Studies

Bowden & Rehman (1997) researched the alkaline hydrolysis of compounds including methyl 2-methylsulfonyl-benzoate. Their findings highlight the importance of polar and steric effects in these chemical reactions.

Role in Na+/H+ Exchanger Inhibition

Research by Baumgarth, Beier, & Gericke (1997) indicated the significance of substituents like this compound in the development of potent Na+/H+ exchanger inhibitors. These inhibitors are beneficial in preserving cellular integrity during cardiac ischemia and reperfusion.

Photocatalytic Synthesis

The work of Gong, Wang, Ye, & Wu (2019) showcases the use of this compound in a photocatalytic process. They developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy under visible light irradiation.

Safety and Hazards

When handling Methyl 3-methyl-4-(methylsulfonyl)benzoate, personal protective equipment and face protection should be worn. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . It is also advised to avoid dust formation .

properties

IUPAC Name

methyl 3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXHVVZFLKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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